molecular formula C10H13F3Si B1600408 Silane, trimethyl[4-(trifluoromethyl)phenyl]- CAS No. 312-75-4

Silane, trimethyl[4-(trifluoromethyl)phenyl]-

Cat. No.: B1600408
CAS No.: 312-75-4
M. Wt: 218.29 g/mol
InChI Key: IEFGJDFUBXVNJI-UHFFFAOYSA-N
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Description

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, also known as trimethyl[4-(trifluoromethyl)phenyl]silane, is an organosilicon compound with the molecular formula C10H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

trimethyl-[4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGJDFUBXVNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450919
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-75-4
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common laboratory synthesis involves the nucleophilic substitution reaction where 4-(trifluoromethyl)phenylmagnesium bromide (a Grignard reagent) reacts with trimethylsilyl chloride under an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference. The reaction typically proceeds at low temperatures to favor the formation of the desired trimethyl[4-(trifluoromethyl)phenyl]silane product.

  • Reaction Scheme:

    $$
    \text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} + \text{(CH}3)3\text{SiCl} \rightarrow \text{(CH}3)3\text{SiC}6\text{H}4\text{CF}3 + \text{MgBrCl}
    $$

  • Key Conditions:

    • Atmosphere: Nitrogen or Argon
    • Temperature: Low temperatures (often 0°C to room temperature)
    • Solvent: Ether or tetrahydrofuran (THF)
  • Purification:

    • Distillation or recrystallization to isolate the pure silane compound

This method is well-established and widely used due to its straightforward procedure and relatively high selectivity for the target compound.

Industrial Production Methods

For industrial-scale synthesis, the same fundamental reaction is employed but adapted for continuous flow reactors and automated systems to maintain precise control over reaction parameters and enhance yield and reproducibility.

  • Process Enhancements:
    • Use of continuous flow reactors to improve mixing and heat transfer
    • Automated dosing of reactants to maintain stoichiometric balance
    • In-line purification techniques such as distillation columns

These adaptations allow for efficient large-scale production while maintaining product quality. The industrial process also involves rigorous moisture control and inert atmosphere maintenance to prevent hydrolysis or oxidation of sensitive intermediates.

Alternative Preparation Approaches from Related Organosilicon Chemistry

Though direct literature on alternative preparation of this exact compound is limited, related methods for synthesizing trifluoromethyl-substituted silanes provide insights into possible variations:

  • Use of Alkyl Lithium or Tetradimethylaminoethylene (TDAE) Mediated Reactions:

    A patent describes the preparation of difluoromethyl-substituted trimethylsilanes by reacting difluoromethyl phenyl sulfone derivatives with trimethylchlorosilane in the presence of alkyl lithium or TDAE. The reaction is conducted in organic solvents such as diethyl ether, tetrahydrofuran, or dimethyl sulfoxide at low temperatures (-78°C to room temperature), yielding the silane product with moderate to good conversion rates (>60%).

    While this method is specific to difluoromethyl analogs, it suggests that similar nucleophilic substitution strategies could be adapted for trifluoromethyl phenyl silanes.

  • Potassium-Mediated Synthesis Using Styrene and Hexamethyldisiloxane:

    Another advanced method for trifluoromethyl(trimethyl)silane involves a two-step reaction:

    • Metallic potassium reacts with styrene and hexamethyldisiloxane in toluene at 40–80°C under argon to form a reactive intermediate.
    • The intermediate is cooled to -45 to -85°C, followed by the addition of trimethylchlorosilane and passing fluoroform gas through the mixture, resulting in trifluoromethyl(trimethyl)silane after workup.

    This method achieves high yields (80–86%) and is notable for its simplicity, cost-effectiveness, and environmental compatibility.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Grignard reaction 4-(trifluoromethyl)phenylmagnesium bromide + trimethylsilyl chloride Inert atmosphere, low temp, ether/THF High Standard lab synthesis, widely used
Alkyl lithium/TDAE mediated Difluoromethyl phenyl sulfone + trimethylchlorosilane + alkyl lithium or TDAE -78°C to RT, diethyl ether/THF/DMSO >60 Patent method for difluoromethyl analogs
Potassium/styrene/hexamethyldisiloxane Metallic potassium + styrene + hexamethyldisiloxane + trimethylchlorosilane + fluoroform 40–80°C (step 1), -85 to -45°C (step 2), argon atmosphere 80–86 High yield, scalable, environmentally friendly

Research Findings and Notes

  • The Grignard method remains the most straightforward and commonly employed synthesis, providing good control over product purity.
  • The potassium-mediated method demonstrates an innovative approach combining organometallic intermediates and fluoroform gas, offering a high-yield, scalable alternative.
  • Reaction atmosphere control (inert gas) and moisture exclusion are critical across all methods to prevent hydrolysis and side reactions.
  • Purification techniques such as distillation and recrystallization are essential to isolate the silane in high purity.
  • The presence of the trifluoromethyl group in the para position on the phenyl ring imparts unique chemical reactivity, influencing the choice of reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes depending on the reducing agent used.

Scientific Research Applications

Chemical Properties and Mechanisms

The compound has the molecular formula C10H13F3Si\text{C}_{10}\text{H}_{13}\text{F}_{3}\text{Si} and a molecular weight of approximately 238.29 g/mol. Its chemical properties allow it to engage in various reactions, including:

  • Nucleophilic Substitution : The trimethylsilyl group can be replaced by other nucleophiles, facilitating the formation of diverse silane derivatives.
  • Oxidation and Reduction : It can be oxidized to form silanols or siloxanes and reduced to yield different silanes depending on the reducing agents used.

Organic Synthesis

Silane, trimethyl[4-(trifluoromethyl)phenyl]- is widely used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. This modification is crucial for enhancing the biological activity and stability of pharmaceuticals.

Biological Applications

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains at low concentrations, suggesting potential as an antibacterial agent.
  • Anticancer Activity : In vitro studies demonstrated that it can reduce cell proliferation in cancer cell lines, indicating its potential use in cancer therapeutics.

Material Science

In materials science, silane derivatives are employed to modify surfaces and improve adhesion properties in coatings and composites. The trifluoromethyl group contributes to hydrophobic characteristics, making these materials suitable for applications in harsh environments.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several silane derivatives, including trimethyl[4-(trifluoromethyl)phenyl]-silane against a range of bacterial strains. Results indicated significant reductions in bacterial viability at low micromolar concentrations, suggesting potential for development as an antibacterial agent.

Study 2: Anticancer Properties

In vitro studies demonstrated that silane derivatives could inhibit the growth of various cancer cell lines. For instance, treatment with trimethyl[4-(trifluoromethyl)phenyl]-silane resulted in a dose-dependent decrease in cell proliferation in breast cancer cells.

Mechanism of Action

The mechanism of action of silane, trimethyl[4-(trifluoromethyl)phenyl]-, involves the transfer of the trifluoromethyl group to various substrates. This transfer is facilitated by the presence of a metal catalyst or a nucleophilic initiator. The trifluoromethyl group is highly reactive and can form strong bonds with carbon, oxygen, and nitrogen atoms in the target molecules. This reactivity makes the compound valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.

    Trifluoromethylsilane: A compound with the formula CH3SiF3, used in various chemical reactions.

Uniqueness

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which imparts distinct chemical properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.

Biological Activity

Silane, trimethyl[4-(trifluoromethyl)phenyl]- is a silane compound characterized by its trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C10H13F3Si
  • Molecular Weight : Approximately 238.29 g/mol
  • Structure : The compound features a trimethylsilyl group and a trifluoromethyl-substituted phenyl group, which enhances its reactivity and biological interactions.

The trifluoromethyl group in silane compounds is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. The presence of the trifluoromethyl group can also influence the interaction with biological targets, potentially altering biological responses. Research indicates that compounds modified with this silane can exhibit enhanced activity against various biological targets, including enzymes and receptors involved in disease processes.

Biological Activity

  • Antimicrobial Properties :
    • Silane compounds have been shown to possess antimicrobial activity. The trifluoromethyl group may enhance the ability of these compounds to penetrate bacterial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Some studies suggest that silane derivatives exhibit antiproliferative effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression .
  • Enzyme Inhibition :
    • There is evidence that silanes can act as enzyme inhibitors, impacting various biochemical pathways. For instance, modifications with trifluoromethyl groups have been linked to enhanced inhibition of certain kinases involved in cancer signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several silane derivatives, including trimethyl[4-(trifluoromethyl)phenyl]-silane against a range of bacterial strains. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, suggesting potential for development as an antibacterial agent .

Study 2: Anticancer Properties

In vitro studies demonstrated that silane derivatives could inhibit the growth of various cancer cell lines. For example, treatment with trimethyl[4-(trifluoromethyl)phenyl]-silane resulted in a dose-dependent decrease in cell proliferation in breast cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Trimethylsilyl trifluoromethanesulfonateStructureEffective for introducing trifluoromethyl groups; lacks phenyl linkage
Trichloro(phenyl)silaneStructureContains chlorine instead of fluorine; used for different applications
Tris(trimethylsilyl)phosphateStructurePhosphate group introduces different reactivity; used in organophosphorus chemistry

Q & A

Q. What are the key considerations for synthesizing trimethyl[4-(trifluoromethyl)phenyl]silane with high purity?

  • Methodological Answer :
    To achieve high purity, prioritize solvent selection (e.g., tetrahydrofuran (THF) for controlled reactivity) and stoichiometric ratios of silane precursors. For example, reactions involving trifluoromethyl-substituted aryl halides require anhydrous conditions to avoid hydrolysis. Post-synthesis, column chromatography (e.g., silica gel) or recrystallization in non-polar solvents can isolate the product. Purity validation via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, as impurities like residual THF or unreacted aryl halides may persist .

Q. How can researchers confirm the structural integrity of trimethyl[4-(trifluoromethyl)phenyl]silane?

  • Methodological Answer :
    Use nuclear magnetic resonance (NMR) spectroscopy to verify the trifluoromethyl group (distinct 19F^{19}\text{F} NMR signals at ~-60 ppm) and trimethylsilyl moiety (1H^{1}\text{H} NMR at ~0.3 ppm). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z 218.17 for C10_{10}H9_{9}F3_{3}O2_{2}, as in related analogs) . X-ray crystallography may resolve ambiguities in steric or electronic configurations if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions involving this silane?

  • Methodological Answer :
    The electron-withdrawing nature of the trifluoromethyl group (CF3_{3}) stabilizes transition states in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Computational studies (DFT calculations) can model the CF3_{3} group’s impact on aryl ring electron density, predicting regioselectivity. Experimentally, track reaction progress using thin-layer chromatography (TLC) and compare yields with non-fluorinated analogs to isolate CF3_{3}-specific effects .

Q. Example Analysis :

  • Hypothesis : CF3_{3} reduces electron density at the para position, favoring oxidative addition in Pd-catalyzed reactions.
  • Validation : Compare reaction rates of CF3_{3}-substituted vs. methyl-substituted silanes under identical conditions.

Q. How can researchers resolve contradictory data in solvent-dependent stability studies of this compound?

  • Methodological Answer :
    Stability discrepancies often arise from solvent polarity or trace moisture. For instance, THF solutions stored at 0–6°C (as recommended for related silanes) minimize degradation, while polar aprotic solvents like DMF may accelerate hydrolysis. Design a stability study with:
  • Accelerated degradation tests (e.g., 40°C/75% humidity) .
  • Periodic 29Si^{29}\text{Si} NMR to monitor silane bond integrity.
  • Karl Fischer titration to quantify trace water in solvents.

Q. Data Interpretation Table :

SolventDegradation Rate (72 hrs)Key Degradation Product
THF<5%None detected
DMF25%Silanol byproduct

Q. What advanced strategies enhance the compound’s utility in medicinal chemistry applications?

  • Methodological Answer :
    The CF3_{3} group improves metabolic stability and lipophilicity, making the compound a candidate for pharmacokinetic optimization. To assess bioactivity:

Synthesize derivatives with varying substituents on the aryl ring (e.g., pyridyl or pyrimidyl groups) .

Use in vitro assays (e.g., cytochrome P450 inhibition) to evaluate metabolic interactions.

Pair with computational docking studies to predict binding affinity to target proteins (e.g., kinases) .

Q. How can computational modeling predict the compound’s behavior under varying experimental conditions?

  • Methodological Answer :
    Molecular dynamics (MD) simulations can model solvent-silane interactions, predicting aggregation or solubility issues. Density functional theory (DFT) calculates bond dissociation energies (e.g., Si–C vs. C–F bonds) to guide thermal stability tests. Validate models with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 2
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Silane, trimethyl[4-(trifluoromethyl)phenyl]-

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